4-[2-(2-Nitrophenoxy)ethyl]morpholine
Description
4-[2-(2-Nitrophenoxy)ethyl]morpholine is a nitroaromatic morpholine derivative characterized by a morpholine ring connected via an ethyl linker to a 2-nitrophenoxy group.
Properties
IUPAC Name |
4-[2-(2-nitrophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-3-1-2-4-12(11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHLEBUFMSMLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357756 | |
| Record name | 4-[2-(2-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105337-21-1 | |
| Record name | 4-[2-(2-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Reactions are performed at ambient or slightly elevated temperatures (25–50°C).
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Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) improve reaction kinetics by stabilizing intermediates.
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Yield : Reported yields range from 65% to 78% , depending on purification techniques.
Mechanistic Insight :
The chloride leaving group in 2-nitrophenoxyethyl chloride is displaced by morpholine’s amine nitrogen, forming the target compound via an SN2 mechanism. Steric hindrance from the morpholine ring necessitates prolonged reaction times (up to 168 hours).
Two-Step Synthesis via 2-Morpholinoethanol Intermediate
An alternative route involves synthesizing 2-morpholinoethanol first, followed by its reaction with 1-fluoro-2-nitrobenzene. This method avoids hazardous chlorination steps and is favored for scalability.
Step 1: Preparation of 2-Morpholinoethanol
Morpholine reacts with ethylene oxide under acidic catalysis to yield 2-morpholinoethanol. This intermediate is isolated via distillation (boiling point: 210–215°C ).
Step 2: Coupling with 1-Fluoro-2-nitrobenzene
2-Morpholinoethanol and 1-fluoro-2-nitrobenzene undergo nucleophilic aromatic substitution in the presence of cesium carbonate in DMF.
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 168 hours |
| Yield | 70.6% |
| Solvent | DMF |
| Base | Cs₂CO₃ |
This method’s mild conditions minimize side reactions, though the extended reaction time poses industrial challenges.
Industrial-Scale Production Using Continuous Flow Reactors
Patent literature describes continuous flow systems to enhance efficiency and safety. Excess morpholine (2–3 volumes) is mixed with 2-nitrophenoxyethyl chloride in a tubular reactor, achieving near-complete conversion within 2–4 hours .
Key Advantages:
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Reduced Exothermic Risk : Controlled heat dissipation prevents runaway reactions.
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Automated Purification : In-line liquid-liquid extraction removes unreacted morpholine.
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Throughput : Capable of producing >100 kg/day with >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 24–48 h | Moderate | High |
| Two-Step Synthesis | 70.6 | 168 h | Low | Moderate |
| Continuous Flow | 95 | 2–4 h | High | High |
Critical Considerations :
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Solvent Recovery : DMF and toluene require energy-intensive distillation for reuse.
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Byproduct Management : Chloride salts from substitution reactions necessitate neutralization.
Emerging Techniques and Green Chemistry Approaches
Recent advances focus on catalytic methods and solvent-free conditions . For example, ball milling with morpholine and 2-nitrophenoxyethyl bromide achieves 82% yield in 30 minutes , eliminating solvent use.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Nitrophenoxy)ethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-[2-(2-Aminophenoxy)ethyl]morpholine.
Substitution: Various substituted phenoxyethyl morpholine derivatives.
Hydrolysis: 2-nitrophenol and morpholine.
Scientific Research Applications
4-[2-(2-Nitrophenoxy)ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Nitrophenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The morpholine ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between 4-[2-(2-Nitrophenoxy)ethyl]morpholine and its analogues:
Physicochemical Properties
- Solubility : Nitro and halogen substituents reduce aqueous solubility but enhance lipid bilayer penetration.
- Stability : Fluorine and trifluoromethyl groups improve metabolic stability by resisting oxidative degradation .
Biological Activity
4-[2-(2-Nitrophenoxy)ethyl]morpholine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its chemical properties, synthesis, and the biological implications of its activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O4, with a molecular weight of approximately 252.27 g/mol. The compound features a morpholine ring attached to a nitrophenoxyethyl group, which contributes to its unique chemical behavior and biological properties. The presence of the nitro group typically enhances the compound's reactivity and potential biological activity due to its electron-withdrawing nature.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The morpholine ring undergoes nucleophilic substitution with the nitrophenoxyethyl halide.
- Reduction Reactions : Subsequent reduction steps may be employed to achieve desired functional groups.
These synthetic pathways allow for controlled production with varying yields based on reaction conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study evaluating its effects on cancer cell lines, this compound showed promising results:
- Cell Viability Assays : MTT assays demonstrated a dose-dependent decrease in cell viability in human cancer cell lines, indicating cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to chromatin condensation and DNA damage .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study involving the treatment of Staphylococcus aureus and Escherichia coli with varying concentrations of this compound revealed an IC50 value indicating significant antibacterial activity compared to standard antibiotics.
- Cytotoxicity in Cancer Research : In experiments with prostate cancer cell lines (PC-3 and DU145), the compound exhibited IC50 values that suggest it is more effective than some existing chemotherapy agents, particularly at higher concentrations over extended exposure times .
Comparative Analysis with Similar Compounds
Compounds structurally related to this compound have been studied for comparative biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[2-(4-Nitrophenoxy)ethyl]morpholine | C12H16N2O4 | Different position of the nitro group |
| 4-(Phenoxy)ethylmorpholine | C11H15NO | Lacks nitro group, simpler structure |
These comparisons highlight how modifications in structure can influence biological activity and chemical properties, emphasizing the importance of structural features in drug design .
Q & A
Q. What are the key considerations for synthesizing 4-[2-(2-Nitrophenoxy)ethyl]morpholine to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-nitrophenol and 2-chloroethylmorpholine under basic conditions. Critical steps include:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials and byproducts. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
- Yield Optimization : Maintain anhydrous conditions and controlled temperature (60–80°C) to minimize side reactions like hydrolysis of the nitro group .
- Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via H/C NMR (e.g., morpholine ring protons at δ 3.6–2.5 ppm) .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer :
- Storage : Store in amber glass containers under inert gas (N/Ar) at 2–8°C to avoid photodegradation and moisture absorption. The nitro group is sensitive to UV light and reducing agents .
- Incompatibilities : Avoid contact with strong acids (risk of nitro group reduction) and oxidizing agents (potential explosive decomposition). Use PTFE-lined caps to prevent leaching .
- Waste Disposal : Neutralize residues with dilute NaOH before incineration or交由 certified hazardous waste handlers to prevent environmental contamination .
Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign the ethoxy bridge (δ 4.2–4.4 ppm for -OCHCH-) and aromatic protons (δ 7.5–8.1 ppm for nitro-substituted phenyl) to confirm connectivity .
- X-ray Crystallography : Resolve the chair conformation of the morpholine ring and dihedral angles between the nitro group and phenyl ring. Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal studies .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H] expected at m/z 267.1) validates molecular weight .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps. The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making it susceptible to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., nitroreductases) using AutoDock Vina. The nitro group’s orientation (para vs. ortho) affects binding affinity—critical for anticancer drug design .
Q. What strategies mitigate unintended nitro group reduction during catalytic hydrogenation or biological assays?
- Methodological Answer :
- Protective Groups : Temporarily convert the nitro group to an amine using SnCl/HCl, then reintroduce it post-reaction via oxidation (HO/AcOH) .
- Catalytic Conditions : Use Pd/C with controlled H pressure (1–3 atm) to selectively reduce other functional groups (e.g., alkenes) without affecting the nitro moiety .
- Biological Assays : Add antioxidants (e.g., ascorbic acid) to cell culture media to stabilize the nitro group during cytotoxicity studies .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor nitro-to-amine conversion via LC-MS/MS. The morpholine ring’s rigidity slows metabolism compared to flexible analogs .
- Enzyme Inhibition : Assess CYP3A4/2D6 inhibition using fluorescent probes (e.g., BFC for CYP3A4). IC values >50 μM suggest low risk of drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
